Cas no 903907-74-4 (Oseltamivir Impurity 16)

Oseltamivir Impurity 16 structure
Oseltamivir Impurity 16 structure
상품 이름:Oseltamivir Impurity 16
CAS 번호:903907-74-4
MF:C11H18N2O4
메가와트:242.271623134613
CID:4557504
PubChem ID:11630102

Oseltamivir Impurity 16 화학적 및 물리적 성질

이름 및 식별자

    • Oseltamivir Impurity 48
    • OseltaMivir iMpurity E
    • Oseltamivir Impurity 1
    • Oseltamivir EP Impurity
    • 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-amino-3-hydroxy-, ethyl ester, (3R,4R,5S)-
    • (3R,4R,5S)-ethyl 4-acetamido-5-amino-3-hydroxycyclohex-1-enecarboxylate
    • (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-enecarboxylicacidethylester
    • Ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-hydroxy-1-cyclohexene-1-carboxylate (ACI)
    • Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohex-1-ene-1-carboxylate
    • 903907-74-4
    • SCHEMBL16619479
    • Oseltamivir Impurity 16
    • 인치: 1S/C11H18N2O4/c1-3-17-11(16)7-4-8(12)10(9(15)5-7)13-6(2)14/h5,8-10,15H,3-4,12H2,1-2H3,(H,13,14)/t8-,9+,10+/m0/s1
    • InChIKey: ZMPNPIVRPAPPQU-IVZWLZJFSA-N
    • 미소: N([C@H]1[C@H](O)C=C(C(=O)OCC)C[C@@H]1N)C(=O)C

계산된 속성

  • 정밀분자량: 242.12665706g/mol
  • 동위원소 질량: 242.12665706g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 340
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 3
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -1.3
  • 토폴로지 분자 극성 표면적: 102Ų

Oseltamivir Impurity 16 보안 정보

Oseltamivir Impurity 16 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
AN HUI ZE SHENG Technology Co., Ltd.
R40217-10mg
903907-74-4
10mg
¥5027.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
R40217-25mg
903907-74-4
25mg
¥9552.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
R40217-100mg
903907-74-4
100mg
¥28489.00 2023-09-15

Oseltamivir Impurity 16 합성 방법

합성회로 1

반응 조건
참조
Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines
Myeong, In-Soo; et al, Tetrahedron Letters, 2019, 60(3), 235-239

합성회로 2

반응 조건
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  2 h, rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → rt; 1 h, rt
3.1 -
참조
Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines
Myeong, In-Soo; et al, Tetrahedron Letters, 2019, 60(3), 235-239

합성회로 3

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  2 h, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → rt; 1 h, rt
2.1 -
참조
Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines
Myeong, In-Soo; et al, Tetrahedron Letters, 2019, 60(3), 235-239

합성회로 4

반응 조건
1.1 Reagents: Triethylamine ,  Triethylsilane Catalysts: Palladium diacetate Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Solvents: Dichloromethane ;  2 h, rt
참조
Ring-Closing Metathesis-Based Synthesis of (3R,4R,5S)-4-Acetylamino-5-amino-3-hydroxy- cyclohex-1-ene-carboxylic Acid Ethyl Ester: A Functionalized Cycloalkene Skeleton of GS4104
Cong, Xin; et al, Journal of Organic Chemistry, 2006, 71(14), 5365-5368

합성회로 5

반응 조건
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  2 h, rt; rt → -78 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → rt; 1 h, rt
2.1 -
참조
Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines
Myeong, In-Soo; et al, Tetrahedron Letters, 2019, 60(3), 235-239

합성회로 6

반응 조건
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  2 h, rt; rt → -78 °C
2.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → rt; 1 h, rt
3.1 -
참조
Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines
Myeong, In-Soo; et al, Tetrahedron Letters, 2019, 60(3), 235-239

합성회로 7

반응 조건
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone ,  tert-Butanol ,  Water ;  8 h, 0 °C
2.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  2 h, rt; rt → -78 °C
3.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → rt; 1 h, rt
4.1 -
참조
Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines
Myeong, In-Soo; et al, Tetrahedron Letters, 2019, 60(3), 235-239

합성회로 8

반응 조건
1.1 Reagents: Morpholine Solvents: Methanol ,  Dichloromethane ;  overnight, rt; 4 h, 50 °C
참조
Diversity-Oriented Production of Metabolites Derived from Chorismate and Their Use in Organic Synthesis
Bongaerts, Johannes; et al, Angewandte Chemie, 2011, 50(34), 7781-7786

Oseltamivir Impurity 16 Raw materials

Oseltamivir Impurity 16 Preparation Products

Oseltamivir Impurity 16 관련 문헌

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